molecular formula C24H21ClF3NO4S B1684584 4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid CAS No. 290315-45-6

4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid

Cat. No. B1684584
CAS RN: 290315-45-6
M. Wt: 511.9 g/mol
InChI Key: IZAOBRWCUGOKNH-OAHLLOKOSA-N
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Description

4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid is a sulfonamide.

Scientific Research Applications

Neuroscience

BMS 299897 is primarily recognized as a γ-secretase inhibitor . This enzyme is involved in the cleavage of amyloid precursor protein (APP), which is a critical process in the development of Alzheimer’s disease. By inhibiting γ-secretase, BMS 299897 can reduce the formation of amyloid-beta peptides, particularly Aβ40 and Aβ42, which are associated with the pathogenesis of Alzheimer’s disease .

Pharmacology

In the realm of pharmacology, BMS 299897 has been studied for its potential as a therapeutic agent for Alzheimer’s disease. It has been shown to cross the blood-brain barrier and effectively reduce amyloid-beta peptide concentrations in the brain and cerebrospinal fluid of transgenic mice models . This suggests its potential use in clinical settings for managing neurodegenerative conditions.

Biochemistry

Biochemically, BMS 299897 serves as a tool to understand the biochemical pathways involved in the synthesis and degradation of amyloid peptides. Its role in modulating the activity of γ-secretase provides insights into the enzyme’s substrate specificity and the mechanisms underlying amyloidogenesis .

Medicine

In medical research, BMS 299897’s ability to inhibit γ-secretase and its selectivity in targeting APP over Notch cleavage presents a promising avenue for developing Alzheimer’s disease treatments without significant Notch-mediated toxicity . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Toxicology

Toxicological studies involving BMS 299897 focus on its safety profile and metabolic pathways. It has been found that the compound does not significantly affect the maturation of CD8+ T cells or intestinal goblet cells in mice, indicating a lower risk of Notch-mediated toxicity .

Molecular Biology

In molecular biology, BMS 299897 is used to study the processing of transmembrane proteins and the regulation of intracellular signaling pathways. Its inhibition of γ-secretase can affect the signaling pathways that rely on proteolytic processing, such as Notch signaling .

Analytical Chemistry

Analytical chemists utilize BMS 299897 to develop assays for γ-secretase activity. The compound’s inhibitory effects are used as a benchmark to measure enzyme activity and to screen for other potential inhibitors with improved efficacy or reduced toxicity .

Environmental Science

While not directly related to environmental science, the metabolism and excretion of BMS 299897 can be studied to understand its environmental impact, particularly how it and its metabolites behave in biological systems and the potential implications for drug disposal and environmental toxicity .

Mechanism of Action

Target of Action

BMS 299897, also known as “BMS-299897”, “QK855F579S”, “Benzenebutanoic acid, 2-(1R)-1-[[(4-chlorophenyl)sulfonylamino]ethyl]-5-fluoro-”, “®-4-(2-(1-(4-chloro-N-(2,5-difluorophenyl)phenylsulfonamido)ethyl)-5-fluorophenyl)butanoic acid”, or “4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid”, is a sulfonamide γ-secretase inhibitor . Its primary target is the γ-secretase, an integral membrane protein complex that cleaves single-pass transmembrane proteins at residues within the transmembrane domain .

Mode of Action

BMS 299897 interacts with its target, the γ-secretase, and inhibits its activity. This inhibition results in a decrease in the production of Aβ peptides, with an IC50 of 7 nM for Aβ production inhibition in HEK293 cells stably overexpressing amyloid precursor protein (APP) .

Biochemical Pathways

The inhibition of γ-secretase by BMS 299897 affects the amyloidogenic pathway, which is involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease. By inhibiting γ-secretase, BMS 299897 prevents the cleavage of APP into Aβ peptides, thereby reducing the formation of these plaques .

Pharmacokinetics

It shows dose- and time-dependent reductions of amyloid β-peptide (Aβ) in brain, cerebrospinal fluid (CSF), and plasma in young transgenic mice .

Result of Action

The primary molecular effect of BMS 299897 is the reduction of Aβ peptide concentrations in the brain, CSF, and plasma . At the cellular level, BMS 299897 treatment reduces the portion of QD-BDNF signals moving in the retrograde direction with a concomitant increase in the portion of signals moving in the anterograde direction .

Action Environment

The action of BMS 299897 can be influenced by various environmental factors. For instance, its efficacy in reducing Aβ levels is dependent on the age of the organism, with less effectiveness observed in aged, plaque-bearing murine brain . Furthermore, long-term daily drug dosing can lead to increased drug metabolizing activity in mice, potentially affecting the compound’s stability and efficacy .

properties

IUPAC Name

4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF3NO4S/c1-15(21-11-7-18(26)13-16(21)3-2-4-24(30)31)29(23-14-19(27)8-12-22(23)28)34(32,33)20-9-5-17(25)6-10-20/h5-15H,2-4H2,1H3,(H,30,31)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAOBRWCUGOKNH-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460039
Record name BMS 299897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid

CAS RN

290315-45-6
Record name BMS-299897
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290315456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS 299897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 290315-45-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BMS-299897
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK855F579S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid
Reactant of Route 2
4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid
Reactant of Route 4
4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid
Reactant of Route 5
4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid
Reactant of Route 6
4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid

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